molecular formula C12H15N5 B2472347 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine CAS No. 1368706-28-8

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine

Cat. No.: B2472347
CAS No.: 1368706-28-8
M. Wt: 229.287
InChI Key: XETSDGLIXBMMAB-UHFFFAOYSA-N
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Description

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a phenyl group substituted with a 4H-1,2,4-triazol-4-yl moiety. The piperazine scaffold is known for its versatility in drug design due to its ability to enhance solubility and bioavailability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, often critical for biological activity . This compound has been explored in pharmaceutical research, particularly as an intermediate in synthesizing antifungal agents like itraconazole .

Properties

IUPAC Name

1-[4-(1,2,4-triazol-4-yl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-12(17-9-14-15-10-17)4-2-11(1)16-7-5-13-6-8-16/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSDGLIXBMMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Profile

  • IUPAC Name: 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine
  • CAS Number: 1368706-28-8
  • Molecular Formula: C12H15N5
  • Molecular Weight: 229.28 g/mol

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (colon cancer) cells . The structure–activity relationship (SAR) studies suggest that modifications to the piperazine and triazole rings can enhance potency and selectivity.
    Cell Line IC50 (µM)
    MCF710.5
    T47D12.0
    HCT1168.5
    Caco211.0
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the triazole ring's ability to disrupt microbial cell functions . Studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
    E. coli15
    S. aureus10
    P. aeruginosa20
  • Neuropharmacological Effects
    • Research indicates that compounds with a similar structure to this compound may possess neuroprotective properties, potentially acting as modulators for neurodegenerative diseases . The ability to cross the blood-brain barrier makes this compound an attractive candidate for further studies in neuropharmacology.

Recent Case Studies

  • Antitumor Efficacy Study:
    A study conducted on a series of triazole-piperazine hybrids demonstrated significant anticancer activity across multiple cell lines. The research established a clear correlation between structural modifications and biological activity, paving the way for the development of more potent derivatives .
  • Antimicrobial Activity Assessment:
    Another study evaluated the antimicrobial efficacy of several piperazine derivatives against clinical isolates of bacteria. The findings indicated that modifications in the piperazine structure could enhance antimicrobial potency significantly .

Mechanism of Action

The mechanism of action of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Linker Variations: Compound 3d and 3e feature a phenoxypropyl linker between piperazine and triazole, introducing flexibility and altering electronic properties compared to the direct phenyl-triazole bond in the parent compound .
  • Salt Forms : Dihydrochloride (3d) and hydrochloride (3e) salts improve solubility, as evidenced by their distinct NMR signals for HCl protons .

Physicochemical and Spectral Comparisons

  • Melting Points : Compound 3d (dihydrochloride salt) exhibits a higher melting point (146–148°C) compared to neutral analogs, likely due to ionic interactions .
  • NMR Trends : The ¹H-NMR of 3d shows downfield shifts for CH=N (δ 9.44) and HCl protons (δ 10.04), consistent with electron-withdrawing effects of the triazole and salt formation . In contrast, trifluoromethanesulfonyl-substituted piperazines () exhibit low-field shifts for piperazine protons due to strong electron-withdrawing effects .
  • Mass Spectrometry : ESI-HRMS data for 3d confirms the molecular ion ([M-2HCl+H]⁺) at m/z 288.1820, validating its composition .

Biological Activity

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole moiety, which is known for its diverse biological properties, including antifungal, anticancer, and anticonvulsant effects. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H15N5
  • Molecular Weight : 215.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1368706-28-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring plays a crucial role in mediating these interactions, which may include:

  • Inhibition of enzymes involved in cancer cell proliferation.
  • Modulation of neurotransmitter systems impacting seizure activity.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)0.3
Compound BA549 (Lung)0.5
This compoundHeLa (Cervical)TBDThis study

Anticonvulsant Activity

The anticonvulsant potential of triazole-containing piperazines has been explored in various studies. The mechanism often involves GABAergic modulation or sodium channel blockade.

StudyModelResult
Study 1PTZ-induced seizures in miceSignificant reduction in seizure duration
Study 2Maximal electroshock test (MES)Dose-dependent protection observed

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Preliminary data suggest that this compound may also exhibit antifungal activity against common pathogens.

PathogenMIC (µg/mL)Reference
Candida albicansTBD
Aspergillus nigerTBD

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications on the piperazine ring significantly influenced biological activity.
  • Structure–Activity Relationship (SAR) : SAR studies revealed that the presence of electron-donating groups on the phenyl ring enhances anticancer activity while maintaining low toxicity levels.
  • In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of this compound. Preliminary results indicate promising therapeutic indices.

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